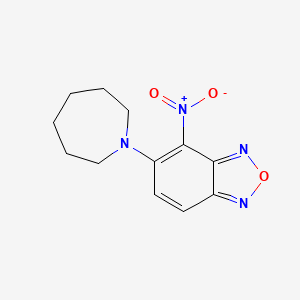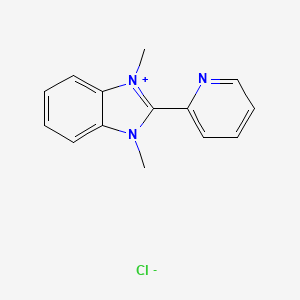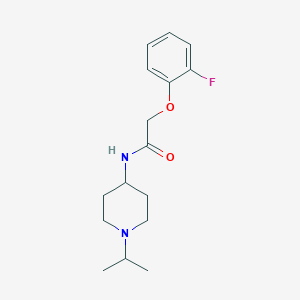
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole, commonly known as ANBD, is a fluorescent probe that has been widely used in various scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. ANBD is known for its high quantum yield, photostability, and sensitivity to changes in its environment.
作用機序
ANBD is a fluorescent probe that undergoes changes in its fluorescence properties in response to changes in its environment. The mechanism of action of ANBD involves the interaction of the probe with the local environment, which leads to changes in its fluorescence properties. ANBD is known to be sensitive to changes in the polarity, fluidity, and organization of lipid bilayers and membranes.
Biochemical and Physiological Effects:
ANBD has been shown to have minimal biochemical and physiological effects. It is not known to interact with any biological molecules or systems. ANBD is a non-toxic and non-cytotoxic compound that can be safely used in various scientific research applications.
実験室実験の利点と制限
ANBD has several advantages as a fluorescent probe for scientific research applications. It is highly sensitive, photostable, and has a high quantum yield. ANBD can be incorporated into lipid bilayers and membranes, where it can undergo changes in its fluorescence properties in response to changes in the local environment. However, ANBD also has some limitations. It is not suitable for use in aqueous solutions, as it is insoluble in water. ANBD is also sensitive to changes in temperature and pH, which can affect its fluorescence properties.
将来の方向性
ANBD has several potential future directions for scientific research applications. It can be further developed as a fluorescent probe for studying the properties of lipid bilayers and membranes. ANBD can also be used in combination with other probes and techniques to study the complex interactions between lipids and proteins in membranes. Furthermore, ANBD can be used as a tool for drug discovery and development, as it can be used to screen for compounds that interact with lipid bilayers and membranes. Overall, ANBD has great potential for further scientific research and development.
合成法
The synthesis of ANBD involves the reaction of 2-nitrobenzoyl chloride with 1-aminooctane in the presence of triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to obtain the final product. The synthesis of ANBD is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
ANBD has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe to study the properties of lipid bilayers and membranes. ANBD can be incorporated into lipid bilayers and membranes, where it undergoes changes in its fluorescence properties in response to changes in the local environment. This property of ANBD has been used to study the fluidity, polarity, and organization of lipid bilayers and membranes.
特性
IUPAC Name |
5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHPNVKGPUQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)


![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)


![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)